3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one
Brand Name: Vulcanchem
CAS No.: 7486-95-5
VCID: VC6317503
InChI: InChI=1S/C8H11NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h4-7H,1-3H2,(H,9,10)/t4-,5-,6-,7+/m1/s1
SMILES: C1CC2CC1C3C2NC3=O
Molecular Formula: C8H11NO
Molecular Weight: 137.182

3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one

CAS No.: 7486-95-5

Cat. No.: VC6317503

Molecular Formula: C8H11NO

Molecular Weight: 137.182

* For research use only. Not for human or veterinary use.

3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one - 7486-95-5

Specification

CAS No. 7486-95-5
Molecular Formula C8H11NO
Molecular Weight 137.182
IUPAC Name (1R,2S,5R,6R)-3-azatricyclo[4.2.1.02,5]nonan-4-one
Standard InChI InChI=1S/C8H11NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h4-7H,1-3H2,(H,9,10)/t4-,5-,6-,7+/m1/s1
Standard InChI Key NPAUQPZSOILENA-GBNDHIKLSA-N
SMILES C1CC2CC1C3C2NC3=O

Introduction

Structural and Chemical Identity of 3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one

Molecular Architecture

3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one features a fused bicyclic system comprising a norbornane skeleton (tricyclo[4.2.1.0^{2,5}]nonane) bridged with an azetidinone ring. The azetidinone group introduces a strained four-membered lactam, which is critical for its reactivity in ring-opening and cycloaddition reactions . The compound’s IUPAC name reflects its tricyclic structure, with numbering indicating the positions of bridgehead carbons and the ketone oxygen.

Physicochemical Properties

The compound’s physical properties are well-documented in commercial databases and research literature. Key data include:

PropertyValueSource
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
Melting Point63–66°C
Boiling Point252.03°C (estimate)
Density1.0630 (estimate)
Refractive Index1.5470 (estimate)
pKa15.69 ± 0.20 (predicted)

The compound’s stability under storage conditions (0–6°C) and compatibility with organic solvents like diisopropyl ether make it suitable for laboratory use .

Synthesis and Enantioselective Resolution

Lipase-Catalyzed Ring-Opening

A landmark study by demonstrated the enantioselective synthesis of 1,4-ethyl- and 1,4-ethylene-bridged cispentacin derivatives using 3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one as a precursor. The process involved Lipolase-catalyzed hydrolysis of racemic β-lactams in diisopropyl ether at 70°C, achieving enantioselectivity factors (E) exceeding 200. Key steps included:

  • Enzymatic Resolution: Lipolase selectively hydrolyzed one enantiomer of the racemic β-lactam, yielding 46% of resolved β-amino acids (ee ≥ 98%) and 40% of unreacted β-lactams .

  • Acidic Ring-Opening: Treatment of the resolved lactams with 18% HCl produced enantiopure β-amino acid hydrochlorides, which are valuable intermediates in peptidomimetics .

Vibrational Circular Dichroism (VCD) Analysis

Reactivity and Synthetic Applications

Cycloaddition and Rearrangement

Strained β-lactams like 3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one participate in [4 + 2] cycloadditions with carbonyl compounds, forming 1,3-oxazinanes—a class of heterocycles with antimicrobial activity . Additionally, acid-catalyzed rearrangements of azetidines yield allylamines, expanding their utility in alkaloid synthesis .

SupplierPackagingPrice (USD)
TRC10 mg45
TRC50 mg175
SynQuest Laboratories1 g407

The compound’s HS code (2914290090) classifies it under heterocyclic compounds with nitrogen, facilitating international trade .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator